molecular formula C16H23N3OS B1486674 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204298-12-3

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1486674
CAS RN: 1204298-12-3
M. Wt: 305.4 g/mol
InChI Key: JCBDNAHRCUUDLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a compound that can be synthesized through various chemical reactions. One method involves the Buchwald–Hartwig amination, which is used to prepare 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, showcasing its potential in creating complex organic structures (Nowak et al., 2014).

Anticancer Activities

The compound has shown interesting anticancer activities in biological screening. Its derivatives were tested for potential cytotoxicity on different cell lines, including A549 and HT29, indicating its relevance in cancer research (Nowak et al., 2014).

Synthesis of Benzothiazoles

Benzothiazole derivatives, to which 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is closely related, are of great interest due to their pharmaceutical and biological importance. The synthesis of such compounds involves various chemical reactions, including the Suzuki cross-coupling, indicating the compound’s role in the development of potentially significant pharmaceutical agents (Gull et al., 2013).

Antimicrobial and Antiulcer Activities

The compound and its derivatives have been studied for their antimicrobial activities. Some synthesized morpholine derivatives containing an azole nucleus displayed activity against certain microorganisms like M. smegmatis, C. albicans, and S. cerevisiae (Bektaş et al., 2012). Additionally, certain derivatives have shown potent inhibitory effects on gastric acid secretion, suggesting their potential in antiulcer medication research (Inoue et al., 1994).

Anticonvulsant Properties

Research indicates that derivatives of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine may have anticonvulsant properties. A study on 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one showed significant activity against seizures in experimental models, highlighting its potential in epilepsy treatment (Ugale et al., 2012).

Green Chemistry Applications

This compound is also relevant in green chemistry, where it's used in synthesizing thiazole derivatives as antimicrobial agents. This involves applying environmentally friendly techniques like microwave and ultrasound-mediated procedures, emphasizing its role in sustainable chemistry (Demirci, 2018).

properties

IUPAC Name

6-ethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBDNAHRCUUDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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